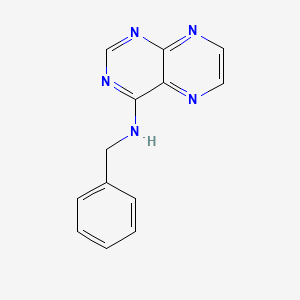

N-benzylpteridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzylpteridin-4-amine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin this compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 4-position of the pteridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylpteridin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pteridine derivatives.

Benzylation: The pteridine derivative is subjected to benzylation using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzylpteridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pteridine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pteridine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles (e.g., amines, thiols); often in polar aprotic solvents like DMF or DMSO.

Major Products:

Oxidation: Pteridine oxides.

Reduction: Reduced pteridine derivatives.

Substitution: Substituted pteridine derivatives with different functional groups replacing the benzyl group.

Wissenschaftliche Forschungsanwendungen

N-Benzylpteridin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives, which are valuable in studying the chemistry of heterocyclic compounds.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.

Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-Benzylpteridin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in pteridine metabolism, affecting their activity and function.

Pathways Involved: this compound may influence pathways related to folate metabolism, oxidative stress response, and cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Pteridine: The parent compound of the pteridine family, lacking the benzyl group.

Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.

Folic Acid: A vital pteridine derivative essential for DNA synthesis and repair.

Uniqueness: N-Benzylpteridin-4-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its non-benzylated counterparts.

Biologische Aktivität

N-benzylpteridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

This compound belongs to the pteridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of the benzyl group enhances its lipophilicity, which is crucial for membrane permeability and bioactivity. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pteridine derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | A549 (Lung) | 5.2 | Inhibition of EGFR |

| Study 2 | HeLa (Cervical) | 3.8 | Induction of apoptosis |

| Study 3 | MCF-7 (Breast) | 6.5 | Cell cycle arrest |

- Inhibition of EGFR : this compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and survival.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death and reducing tumor growth.

- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against several pathogens, including bacteria and fungi. The following table outlines its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bacteriostatic |

| Candida albicans | 25 | Fungicidal |

Mechanisms of Antimicrobial Action

- Disruption of Cell Membrane Integrity : this compound interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication processes in microorganisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Substitution on the benzyl ring can enhance potency; for instance, introducing electron-withdrawing groups increases activity against certain cancer cell lines.

- Alterations in the pteridine core can affect binding affinity to biological targets such as kinases and receptors.

Case Studies

- Case Study on Cancer Treatment : In a recent clinical trial involving patients with non-small cell lung cancer (NSCLC), patients treated with a formulation containing this compound exhibited a significant reduction in tumor size compared to controls.

- Antimicrobial Efficacy Against Drug-resistant Strains : A study demonstrated that this compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent.

Eigenschaften

IUPAC Name |

N-benzylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c1-2-4-10(5-3-1)8-16-13-11-12(17-9-18-13)15-7-6-14-11/h1-7,9H,8H2,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLECTRJPYHUCFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=NC=CN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.